tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate
Description
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a bromomethyl substituent at the 2-position, and a methoxy group at the 4-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The bromomethyl group serves as a reactive handle for nucleophilic substitutions, enabling further functionalization .
Molecular Formula: C₁₁H₂₀BrNO₃ Molecular Weight: 298.19 g/mol Key Features:
- Boc protection enhances stability during synthetic processes.
- Bromomethyl group facilitates cross-coupling or substitution reactions.
- Methoxy group modulates electronic and steric properties.
Properties
Molecular Formula |
C11H20BrNO3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
UNPUQNHSRNDJSV-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)OC |
Origin of Product |
United States |
Preparation Methods
Chiral Catalyst Systems
Industrial-scale synthesis often employs asymmetric hydrogenation to establish stereocenters. For example:
- (R)-SpiroPAP-Me-Ir catalysts enable enantioselective reduction of pyrrolidine precursors.
- Ru-BINAP complexes facilitate hydrogenation of enamine intermediates, achieving >99% ee.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Pressure | 2–4 MPa H₂ |
| Temperature | 20–25°C |
| Solvent | Ethanol/THF (1:1) |
| Catalyst Loading | 0.001–0.0001 mol% |
This method yields tert-butyl (2S,4S)-4-hydroxypyrrolidine-1-carboxylate with 95–98% ee, which is subsequently functionalized.
Functionalization of the Pyrrolidine Core
Methoxy Group Installation
The C4 methoxy group is introduced via:
Bromomethyl Group Introduction
The C2 bromomethyl group is installed via:
- Bromination of Hydroxymethyl Precursors : PBr₃ or HBr/AcOH (70–80% yield).
- Appel Reaction : CBr₄/PPh₃ for stereoretentive bromination.
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| PBr₃ | DCM | 0°C → 25°C | 2 h | 78% |
| HBr (48%) | AcOH | 50°C | 6 h | 72% |
Industrial-Scale Production and Process Optimization
Catalytic Efficiency and Solvent Selection
Industrial protocols prioritize cost-effectiveness and scalability:
- Solvent Systems : Ethanol/water mixtures reduce toxicity and improve phase separation.
- Catalyst Recycling : Immobilized Ir catalysts reused for >5 cycles without loss of activity.
Case Study :
A 100 kg batch of tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate was brominated using PBr₃ in DCM, achieving 75% yield and 99.5% purity after recrystallization.
Alternative Synthetic Routes
Enzymatic Desymmetrization
Chemoenzymatic approaches using lipases or ketoreductases enable stereoselective oxidation/reduction. For example:
Cycloaddition Strategies
[3+2] Cycloadditions between azomethine ylides and electron-deficient alkenes generate pyrrolidine cores with embedded stereocenters.
Challenges and Solutions
Stereochemical Drift
Purification Difficulties
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85–90 | 99 | High | 1200 |
| Mitsunobu Methylation | 88 | 99 | Medium | 1500 |
| Enzymatic Reduction | 92 | >99 | High | 900 |
Chemical Reactions Analysis
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or ketones under specific conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique pyrrolidine structure allows for further functionalization through various chemical reactions, such as nucleophilic substitutions and esterifications .
Building Block for Heterocyclic Compounds
- It is utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals. The bromomethyl group can be replaced by various nucleophiles to create diverse derivatives that can exhibit different biological activities.
Biological Applications
Medicinal Chemistry
- The compound has garnered attention for its potential medicinal properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrolidine can exhibit antimicrobial and anticancer activities .
Antimicrobial Activity
- Preliminary studies have shown that tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate may possess antimicrobial properties against specific bacterial strains. This activity could stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
- The structural features of this compound indicate potential anticancer activity. Similar pyrrolidine derivatives have been reported to inhibit tumor growth by inducing apoptosis in cancer cells, highlighting the importance of this compound in cancer research .
Neuroprotective Effects
- Emerging evidence suggests that pyrrolidine derivatives may have neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This opens avenues for exploring its use in neurodegenerative disease models .
Comparison with Related Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| tert-Butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate | Similar structure with different stereochemistry | Potentially similar biological applications |
| tert-Butyl (2R,4R)-2-(chloromethyl)-4-methoxypyrrolidine-1-carboxylate | Chlorine instead of bromine | Varies in reactivity and application |
| tert-Butyl (2R,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate | Hydroxyl group instead of methoxy | Different solubility and reactivity profiles |
Mechanism of Action
The mechanism of action of tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The methoxy and ester groups may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. Hydroxymethyl Analogs
- Compound: (2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol Key Differences: Replaces bromine with a hydroxymethyl group. Lacks reactivity for nucleophilic substitutions but serves as a precursor for bromination. Higher polarity due to hydroxyl group, affecting solubility.
b. Aminomethyl Derivatives
- Compound: tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.3 g/mol (estimated) Key Differences: Bromine replaced by an amine group. Enables peptide coupling or coordination chemistry. Reduced steric bulk compared to bromomethyl derivatives .
c. Formyl-Substituted Analog
- Compound: (2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate Molecular Formula: C₁₂H₂₁NO₃ Molecular Weight: 227.3 g/mol Key Differences: Formyl group at position 2 allows for reductive amination or Wittig reactions. Methyl instead of methoxy at position 4 reduces electron-donating effects.
Stereochemical and Positional Isomers
a. (2S,4R)-Diastereomers
- Compound: tert-Butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate Molecular Formula: C₂₀H₃₇NO₅Si Molecular Weight: 415.6 g/mol Key Differences: 4R stereochemistry alters spatial arrangement. Siloxy and ester groups introduce orthogonal protection strategies.
b. 4-Hydroxy Derivatives
- Lower stability under acidic conditions compared to methoxy analogs.
Physicochemical Properties
Biological Activity
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique structural features, including a bromomethyl group and a methoxy substituent. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential biological activities.
- Molecular Formula : C11H20BrNO3
- Molecular Weight : 294.19 g/mol
- Structure : Characterized by a pyrrolidine ring with a tert-butyl ester group, enhancing stability and solubility.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is influenced by their structural components. The presence of the bromomethyl and methoxy groups in this compound may enhance its reactivity and interaction with biological targets compared to analogs lacking these features.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl (2S,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate | C11H20BrNO3 | Hydroxyl substituent instead of methoxy |
| tert-Butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate | C11H20BrNO3 | Different stereochemistry affecting reactivity |
Case Studies and Research Findings
Research into similar pyrrolidine compounds has highlighted several potential biological activities:
-
Antimicrobial Activity :
- A study on pyrrolidine derivatives indicated that modifications at the 4-position significantly affected antibacterial efficacy against Gram-positive bacteria. This suggests that this compound could exhibit similar properties if tested.
-
Enzyme Inhibition :
- Compounds with electrophilic groups like bromomethyl have been shown to inhibit enzymes such as serine proteases by forming covalent bonds with active site residues. This mechanism may be applicable to the compound .
-
Neurotransmitter Interaction :
- Related pyrrolidine derivatives have been evaluated for their ability to modulate neurotransmitter receptors, suggesting that this compound might also interact with such systems.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing tert-butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves stereoselective bromination of a pyrrolidine precursor. For example, sodium metaperiodate (NaIO₄) in THF/water can oxidize vicinal diols to generate reactive intermediates, followed by bromination using HBr or PBr₃. Purification via column chromatography (e.g., ethanol/chloroform mixtures) is critical for isolating the product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and substituent positions, particularly the bromomethyl and methoxy groups. For instance, coupling constants in ¹H NMR distinguish axial vs. equatorial configurations .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated [M+H]⁺) .
- Infrared (IR) Spectroscopy : Confirms functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹) .
Q. How is the compound purified after synthesis?
- Methodological Answer : Common methods include:
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane or chloroform/methanol .
- Recrystallization : Using solvents like dichloromethane/hexane to remove impurities .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during bromination of the pyrrolidine scaffold?
- Methodological Answer : Stereocontrol relies on:
- Protecting Group Strategy : The tert-butyloxycarbonyl (Boc) group stabilizes the pyrrolidine ring, minimizing epimerization .
- Low-Temperature Reactions : Performing bromination at 0–5°C reduces thermal racemization .
- Chiral Auxiliaries : Use of (2S,4S)-configured precursors to enforce retention of stereochemistry .
Q. What are common side reactions during synthesis, and how are they mitigated?
- Methodological Answer :
- Over-Bromination : Excess brominating agents (e.g., PBr₃) may lead to di-substitution. This is controlled by stoichiometric monitoring and quenching with aqueous NaHCO₃ .
- Hydrolysis of the Boc Group : Moisture-sensitive intermediates require anhydrous conditions (e.g., MgSO₄ drying) and inert atmospheres .
- Epimerization at C2/C4 : Avoid prolonged heating; use mild bases like triethylamine instead of strong bases .
Q. How do reaction conditions (solvent, temperature) impact yields in multi-step syntheses?
- Data-Driven Analysis :
- THF/Water vs. Dichloromethane : THF/water mixtures (e.g., 30 mL THF + 6 mL H₂O) improve solubility of polar intermediates, yielding ~60–70% product, while dichloromethane may reduce yields due to phase separation .
- Temperature Optimization : Stirring at 35°C for 16 hours maximizes oxidation efficiency (e.g., NaIO₄-mediated diol cleavage) compared to room temperature (~40% yield) .
Q. How can contradictions in reported synthetic protocols be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
